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molecular formula C11H16O4 B179745 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 172270-85-8

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No. B179745
M. Wt: 212.24 g/mol
InChI Key: OGJDZVITLCFAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735425B2

Procedure details

To a DMF (50 mL) solution of trimethyl phosphonoacetate (26 mL), sodium hydride (purity: 55% or higher, 7.03 g) was added in small portions at 0° C. The reaction mixture was warmed to room temperature and stirred for 30 minutes. A DMF (50 mL) solution of 1,4-cyclohexanedione monoethylene ketal (25.2 g) was added, thereto in small portions at room temperature. This suspension was stirred for 19 hours and diluted with a saturated aqueous solution of ammonium chloride, followed by two extractions with ethyl acetate. The organic layer was washed with saturated brine, then dried over sodium sulfate, and then concentrated. The residue was purified by chromatography (hexane/ethyl acetate=5:1) to obtain the title compound (29.7 g, 87%) as a colorless oil.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
CN(C=O)C.[CH3:6][O:7][C:8]([CH2:10]P(OC)(OC)=O)=[O:9].[H-].[Na+].[CH2:19]1[O:29][C:22]2([CH2:27][CH2:26][C:25](=O)[CH2:24][CH2:23]2)[O:21][CH2:20]1>[Cl-].[NH4+]>[CH3:6][O:7][C:8](=[O:9])[CH:10]=[C:25]1[CH2:26][CH2:27][C:22]2([O:29][CH2:19][CH2:20][O:21]2)[CH2:23][CH2:24]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
26 mL
Type
reactant
Smiles
COC(=O)CP(=O)(OC)OC
Name
Quantity
7.03 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
25.2 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
This suspension was stirred for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
followed by two extractions with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (hexane/ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C=C1CCC2(OCCO2)CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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